ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound serves as a precursor in the synthesis of new thiazoles and pyrazolopyrimidines, which are of interest due to their wide range of biological activities. Abdelhamid et al. (2010) have demonstrated its use in creating a series of new compounds with potential applications in drug development and chemical biology (Abdelhamid & Afifi, 2010).
Pharmacological Applications
- Research has shown that derivatives synthesized from this compound exhibit antimicrobial and anticancer activities, highlighting its utility in developing new therapeutic agents. For example, compounds synthesized from ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate have been screened for their antimicrobial activity, providing insights into their potential use as antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Antioxidant Properties
- A study on the synthesis, characterization, and evaluation of antioxidant properties of novel pyrazole derivatives, including those derived from this compound, has contributed valuable knowledge to the antioxidant potential of these compounds. This could be instrumental in developing treatments for diseases caused by oxidative stress (Naveen et al., 2021).
Anticancer and Antimicrobial Activities
- The compound's derivatives have been explored for their anticancer and antimicrobial activities, underlining the importance of such chemical entities in medicinal chemistry and drug discovery processes. For instance, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety with potent anti-tumor agents, suggesting the compound's utility in creating anticancer agents (Gomha, Edrees, & Altalbawy, 2016).
properties
IUPAC Name |
ethyl 2-[2-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-2-32-22(30)13-20-17-34-25(26-20)27-23(31)21-15-29(14-18-9-5-3-6-10-18)28-24(21)33-16-19-11-7-4-8-12-19/h3-12,15,17H,2,13-14,16H2,1H3,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNOWSDMPFPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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